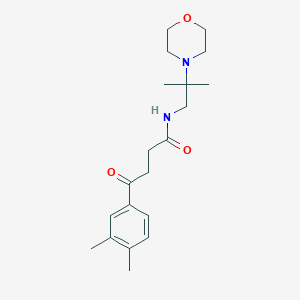
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. TAK-659 has been shown to have potential therapeutic applications in various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL).
Wirkmechanismus
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide inhibits SYK, which is a key mediator of BCR signaling. BCR signaling is essential for the survival and proliferation of B cells, and dysregulated BCR signaling is a hallmark of B cell malignancies. By inhibiting SYK, N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide blocks BCR signaling and induces apoptosis in B cell lymphoma cells.
Biochemical and Physiological Effects:
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been shown to have potent anti-tumor activity in preclinical studies. In addition to its effects on BCR signaling and apoptosis, N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been shown to inhibit migration and adhesion of B cell lymphoma cells. N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide also enhances the anti-tumor activity of other drugs, such as ibrutinib and venetoclax.
Vorteile Und Einschränkungen Für Laborexperimente
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good oral bioavailability. N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been shown to be well-tolerated in preclinical studies and clinical trials. However, N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy are not yet fully understood. N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide also has limited selectivity, as it inhibits other kinases in addition to SYK.
Zukünftige Richtungen
There are several future directions for research on N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide. One area of interest is the development of combination therapies that include N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide. N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been shown to enhance the anti-tumor activity of other drugs, and combination therapies may have synergistic effects. Another area of interest is the development of biomarkers that can predict response to N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide. Biomarkers could help identify patients who are most likely to benefit from N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide and could also be used to monitor treatment response. Finally, further studies are needed to fully understand the long-term safety and efficacy of N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide.
Synthesemethoden
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2,2,2-trifluoroethylamine with 2-bromo-5-fluoropyridine to form 6-(2,2,2-trifluoroethoxy)pyridine. This intermediate is then reacted with N-phenylmethanamine to form N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine. Finally, the carboxylic acid derivative of this compound is obtained by reacting it with phosgene.
Wissenschaftliche Forschungsanwendungen
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in B cell malignancies. Preclinical studies have shown that N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide inhibits BCR signaling and induces apoptosis in B cell lymphoma cell lines. In vivo studies in mouse models of CLL and MCL have demonstrated that N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide inhibits tumor growth and prolongs survival. Clinical trials are currently underway to evaluate the safety and efficacy of N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide in patients with CLL, MCL, and DLBCL.
Eigenschaften
IUPAC Name |
N-phenylmethoxy-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c16-15(17,18)10-22-13-7-6-12(8-19-13)14(21)20-23-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBURWCCONOJNPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)C2=CN=C(C=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B7680358.png)

![Ethyl 2-[[2-(2-fluoro-5-methylanilino)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7680370.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide](/img/structure/B7680393.png)
![4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B7680400.png)
![4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7680405.png)
![1-[4-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7680410.png)
![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylacetamide](/img/structure/B7680416.png)
![4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7680421.png)
![2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone](/img/structure/B7680422.png)
![2-[benzyl(propan-2-yl)amino]-N-(4,5-dimethyl-1-oxo-2H-furo[3,4-d]pyridazin-7-yl)acetamide](/img/structure/B7680433.png)
![2-[[2-(4-Ethoxyphenoxy)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7680450.png)
![[1-(benzylamino)-1-oxopropan-2-yl] 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B7680460.png)